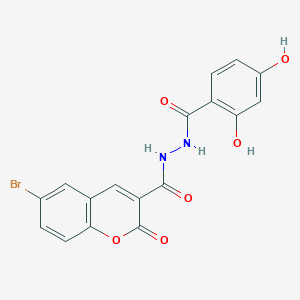

N'-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2,4-dihydroxybenzohydrazide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N’-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2,4-dihydroxybenzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chromene core, bromine substitution, and a benzohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2,4-dihydroxybenzohydrazide typically involves multiple steps. One common method starts with the preparation of 6-bromo-2-oxo-2H-chromene-3-carbonyl chloride. This intermediate is then reacted with 2,4-dihydroxybenzohydrazide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents, controlled temperature, and pH adjustments to optimize the yield and purity of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include the use of larger reaction vessels, automated control systems for temperature and pH, and purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.

化学反应分析

Types of Reactions

N’-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2,4-dihydroxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen atoms or reduce double bonds.

Substitution: The bromine atom in the chromene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups in place of the bromine atom.

科学研究应用

N’-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2,4-dihydroxybenzohydrazide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound can be used in the development of new materials with unique properties

作用机制

The mechanism of action of N’-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets. The chromene core and benzohydrazide moiety allow it to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents .

相似化合物的比较

Similar Compounds

- 6-bromo-2-oxo-2H-chromene-3-carbonyl chloride

- 2,4-dihydroxybenzohydrazide

Uniqueness

What sets N’-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2,4-dihydroxybenzohydrazide apart from similar compounds is its unique combination of functional groups. The presence of both the chromene core and the benzohydrazide moiety allows for a broader range of chemical reactions and biological interactions, making it a versatile compound for various applications .

生物活性

N'-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2,4-dihydroxybenzohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

The synthesis typically involves the reaction of 6-bromo-2-oxo-2H-chromene-3-carbonyl chloride with 2,4-dihydroxybenzohydrazide under basic conditions. The following reaction scheme outlines the general procedure:

- Preparation of 6-bromo-2-oxo-2H-chromene-3-carbonyl chloride : This is synthesized from 6-bromo-2-oxo-2H-chromene and thionyl chloride.

- Formation of this compound : The carbonyl chloride reacts with 2,4-dihydroxybenzohydrazide in the presence of a base (e.g., sodium carbonate) to yield the target compound.

Antimicrobial Properties

Research indicates that derivatives of chromene compounds exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antiviral Activity

A notable study focused on coumarin derivatives, including those structurally related to this compound, reported potential activity against HIV. The mechanism was linked to inhibition of viral integrase .

Antioxidant Activity

The antioxidant capacity of chromene derivatives has been evaluated using various assays. Compounds similar to this compound exhibited significant free radical scavenging activity, indicating potential health benefits in oxidative stress-related conditions .

Case Studies and Research Findings

- Case Study on Antibacterial Activity :

- Objective : To evaluate the antibacterial properties of synthesized chromene derivatives.

- Method : Disk diffusion method against standard bacterial strains.

- Results : The compound exhibited a zone of inhibition comparable to standard antibiotics, indicating strong antibacterial properties.

| Compound | Zone of Inhibition (mm) | Standard Antibiotic |

|---|---|---|

| N'-(6-bromo...) | 18 | Amoxicillin |

| Control | 10 | - |

- Case Study on Antiviral Activity :

- Objective : Assess the effectiveness against HIV.

- Method : In vitro assays measuring viral replication.

- Results : Significant reduction in viral load was observed at certain concentrations.

| Concentration (µM) | Viral Load Reduction (%) |

|---|---|

| 10 | 40 |

| 25 | 70 |

常见问题

Basic Question: What synthetic methodologies are commonly employed for preparing N'-(6-bromo-2-oxo-2H-chromene-3-carbonyl)-2,4-dihydroxybenzohydrazide?

Answer:

The synthesis typically involves a condensation reaction between a hydrazide derivative (e.g., 2,4-dihydroxybenzohydrazide) and a carbonyl-containing precursor (e.g., 6-bromo-2-oxo-2H-chromene-3-carbonyl chloride). Key steps include:

- Reaction Conditions : Refluxing in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) for 6–12 hours.

- Purification : Column chromatography using silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) or recrystallization from ethanol.

- Characterization : Confirmation via 1H-NMR (hydroxyl and hydrazide protons at δ 10–12 ppm) and FT-IR (C=O stretch at ~1650–1700 cm−1) .

Table 1 : Representative Reaction Parameters

| Reactant A | Reactant B | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2,4-Dihydroxybenzohydrazide | 6-Bromo-3-carbonyl coumarin | Ethanol | 8 | 72 |

| Hydrazide derivatives | Activated carbonyl compounds | Methanol | 10 | 68–85 |

Basic Question: How is the crystal structure of this compound determined, and what key structural features are observed?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:

- Instrumentation : Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL-2018/3 for full-matrix least-squares refinement .

- Key Features :

- Planarity : Dihedral angle between coumarin and benzohydrazide rings is <10°, indicating near-coplanarity.

- Hydrogen Bonding : Intramolecular N–H···O bonds stabilize the E-configuration. Intermolecular O–H···O bonds form layered packing .

Figure 1 : Molecular packing diagram showing hydrogen-bonded layers (view parallel to the bc plane).

Advanced Question: How can computational docking predict the biological activity of this compound?

Answer:

Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins:

- Protocol :

- Ligand Preparation : Optimize 3D geometry using Gaussian 09 (B3LYP/6-31G*).

- Protein Preparation : Retrieve target structure (e.g., HIV-1 integrase, PDB ID: 1QS4) and remove water molecules.

- Grid Setup : Define active site (coordinates: x=15.4, y=2.8, z=22.1; dimensions: 25×25×25 Å).

- Docking Parameters : Exhaustiveness = 20; num_modes = 10.

- Validation : Compare docking scores (ΔG ≈ -9.5 kcal/mol) with experimental IC50 values (nM range) .

Advanced Question: What strategies resolve contradictions in crystallographic or spectroscopic data across studies?

Answer:

Contradictions arise from polymorphism , solvent effects, or refinement errors. Mitigation strategies:

- Cross-Validation : Pair SCXRD with solid-state NMR or Hirshfeld surface analysis to confirm packing motifs.

- Refinement Checks : Use SHELXL’s TWIN/BASF commands for twinned crystals and validate with Rint < 0.05 .

- Dynamic Studies : Variable-temperature XRD to assess thermal motion effects on bond lengths .

Table 2 : Discrepancy Resolution Workflow

| Issue | Technique | Example Outcome |

|---|---|---|

| Ambiguous H-bonding | Hirshfeld Surface Analysis | Quantify O···H interactions |

| Twinned Crystals | Twin Law Refinement (SHELXL) | BASF parameter < 0.5 |

| Dynamic Disorder | TLS Refinement (SHELXL) | Improved R-factor by 0.02 |

Advanced Question: How do substituents (e.g., bromo, hydroxyl) influence the compound’s antitumor activity?

Answer:

The 6-bromo and 2,4-dihydroxy groups synergistically enhance bioactivity:

- Mechanism :

- Bromine : Increases lipophilicity (logP ≈ 2.8) and intercalation into DNA.

- Hydroxyl Groups : Chelate metal ions (e.g., Fe2+) to generate ROS in cancer cells.

- Experimental Data :

Table 3 : Structure-Activity Relationship (SAR)

| Substituent | Role | Biological Impact |

|---|---|---|

| 6-Bromo | Electrophilic warhead | DNA alkylation |

| 2,4-Dihydroxy | Metal chelation | ROS generation |

| Hydrazide linker | Conformational flexibility | Target enzyme inhibition |

Advanced Question: What analytical techniques validate the compound’s purity and stability under experimental conditions?

Answer:

属性

IUPAC Name |

6-bromo-N'-(2,4-dihydroxybenzoyl)-2-oxochromene-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrN2O6/c18-9-1-4-14-8(5-9)6-12(17(25)26-14)16(24)20-19-15(23)11-3-2-10(21)7-13(11)22/h1-7,21-22H,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSNNXXAZZRVMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)NNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。